tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate
Overview
Description
tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is a compound that features a tert-butyl group, a trifluoromethyl-substituted benzyl group, and a piperidin-4-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-(trifluoromethyl)benzyl chloride. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used as a probe to study the effects of trifluoromethyl and piperidine-containing molecules on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, making it a potential candidate for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the piperidine moiety may interact with specific receptors or enzymes. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1-benzylpiperidin-4-ylcarbamate: Similar structure but lacks the trifluoromethyl group.
tert-Butyl 1-[3-(methyl)benzyl]piperidin-4-ylcarbamate: Similar structure with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in tert-Butyl 1-[3-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .
Properties
IUPAC Name |
tert-butyl N-[1-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O2/c1-17(2,3)25-16(24)22-15-7-9-23(10-8-15)12-13-5-4-6-14(11-13)18(19,20)21/h4-6,11,15H,7-10,12H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTADSCWSMXYPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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